2-(5-甲基-1H-吡唑-3-基)吡啶

描述

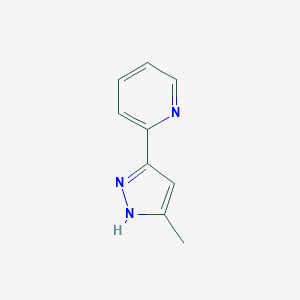

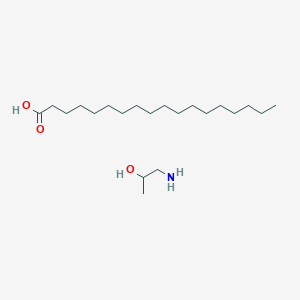

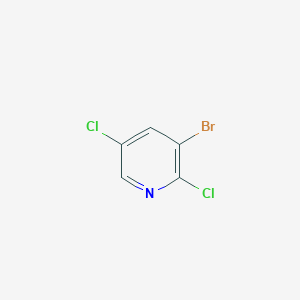

2-(5-methyl-1H-pyrazol-3-yl)pyridine, also known as 5-methyl-1H-pyrazol-3-ylpyridine, is an organic compound with a molecular formula of C6H7N3. It is a heterocyclic compound containing a pyrazole and a pyridine ring fused together. It is a colorless solid that is soluble in organic solvents. 5-methyl-1H-pyrazol-3-ylpyridine is an important building block in organic synthesis and has a variety of applications in the pharmaceutical and agricultural industries.

科学研究应用

Comprehensive Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Applications

Cancer Research: This compound has been studied for its potential in cancer therapy, particularly as an androgen receptor (AR) antagonist in prostate cancer treatment. The AR signaling is a key target in prostate cancer therapy, and derivatives of this compound have shown promising biological activities .

Antileishmanial and Antimalarial Applications: Research has also explored the use of this compound in the treatment of parasitic diseases like leishmaniasis and malaria. Molecular simulation studies have supported its potent in vitro activity against parasites due to favorable interactions within the active sites of target enzymes .

Synthesis Strategies: In synthetic chemistry, this compound serves as a building block for creating more complex molecules. It’s involved in cyclocondensation reactions with acetylenic ketones, leading to regioisomeric pyrazoles with potential therapeutic applications .

Antimicrobial Potential: Derivatives of 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been evaluated for their antimicrobial properties, showing effectiveness against various microbial strains, which could lead to new treatments for infections .

Chemical Properties and Availability: The compound’s chemical properties, such as molecular weight, structure, and purity, are crucial for its application in research and industry. It is commercially available for scientific research, facilitating its use in various studies .

Retrosynthesis Analysis: Retrosynthesis analysis is a method used to simplify complex organic molecules into simpler precursors. This compound can be involved in retrosynthesis pathways, aiding in the development of new synthetic routes for complex molecules.

属性

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with transition metals?

A: 2-(5-methyl-1H-pyrazol-3-yl)pyridine acts as a bidentate ligand, coordinating to transition metals through both the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the pyrazole ring. This often leads to the formation of chelate complexes, enhancing their stability. For instance, in the crystal structure of catena-poly[bis(μ2-thiocyanato-κ2N:S)-(2-(5-methyl-1H-pyrazol-3-yl)pyridine-κ2N,N′)cadmium(II)]–dioxane (1/1), the ligand coordinates to cadmium ions in a bidentate fashion, forming a polymeric chain structure. []

Q2: How does the presence of 2-(5-methyl-1H-pyrazol-3-yl)pyridine influence the magnetic properties of cobalt(II) complexes?

A: Research suggests that 2-(5-methyl-1H-pyrazol-3-yl)pyridine, in conjunction with other bridging ligands, can mediate magnetic interactions between metal centers. In a study on a Co(II) chain complex [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (where L1 = 2-(5-methyl-1H-pyrazol-3-yl)pyridine), the compound exhibited slow magnetic relaxation behavior below 5 K, characteristic of single-chain magnets. This behavior is attributed to the combined effect of the bridging ligands, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, facilitating magnetic exchange interactions between the Co(II) ions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)